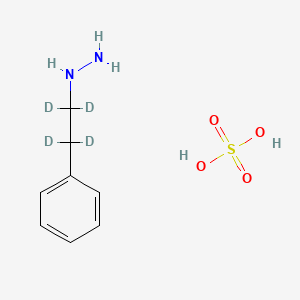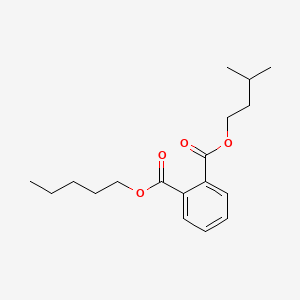
Candesartan Cilexetil-d11
Vue d'ensemble
Description
Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Applications De Recherche Scientifique
Candesartan Cilexetil-d11 has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Candesartan due to its deuterium substitution.
Drug Development: Helps in the development of new angiotensin II receptor antagonists with improved metabolic profiles.
Biological Research: Used in studies investigating the role of angiotensin II receptors in various physiological and pathological processes.
Industrial Applications: Employed in the formulation of pharmaceutical products for the treatment of hypertension and heart failure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Candesartan Cilexetil-d11 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Tetrazole Ring: This involves the reaction of a deuterated biphenyl derivative with sodium azide and triethyl orthoformate under reflux conditions.
Esterification: The tetrazole intermediate is then esterified with deuterated ethyl chloroformate in the presence of a base such as pyridine.
Cyclization: The esterified product undergoes cyclization with a deuterated benzimidazole derivative under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors and optimized conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Candesartan Cilexetil-d11 undergoes various chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Candesartan.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, forming oxidized derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used under conditions like reflux or microwave irradiation.
Major Products
Candesartan: The primary active metabolite formed through hydrolysis.
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Substituted Analogs: Products formed through substitution reactions on the tetrazole ring.
Mécanisme D'action
Candesartan Cilexetil-d11, like its non-deuterated counterpart, exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is a reduction in blood pressure and decreased workload on the heart. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used for hypertension.
Valsartan: Similar to Candesartan, used for hypertension and heart failure.
Irbesartan: Another compound in the same class, used for hypertension and diabetic nephropathy.
Uniqueness
Candesartan Cilexetil-d11 is unique due to its deuterium substitution, which enhances its metabolic stability and makes it particularly useful for pharmacokinetic studies. This property distinguishes it from other angiotensin II receptor antagonists, which do not have this substitution.
Propriétés
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-XLHVCENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

